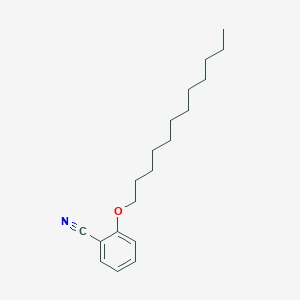
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, also known as AMBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMBC is a heterocyclic compound that belongs to the benzofuran family. It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol.
Mechanism of Action
The exact mechanism of action of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has the ability to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further studies could investigate the potential use of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in the treatment of other conditions such as cancer and neurodegenerative diseases. Finally, research could focus on improving the solubility of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in water, which would make it more versatile for use in various experiments.
Synthesis Methods
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be synthesized through the reaction of 2-methyl-3-nitrobenzoic acid with sodium borohydride in the presence of acetic acid. The reduction of the nitro group leads to the formation of the amino group, resulting in the final product of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Scientific Research Applications
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have potential applications in various fields of scientific research. One of the most significant applications of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
CAS RN |
166743-21-1 |
|---|---|
Product Name |
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
InChI Key |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)


![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)


